molecular formula C6H6N2O2S B059421 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid CAS No. 1286755-08-5

4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid

Cat. No. B059421
CAS RN: 1286755-08-5
M. Wt: 170.19 g/mol
InChI Key: ADPLJMZMWRFKFS-UHFFFAOYSA-N
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Description

4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2S and a molecular weight of 170.19 g/mol. It is a derivative of thiazole, a heterocyclic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole derivatives, including 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid, involves various methods. For instance, the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates can efficiently synthesize 4,5-disubstituted thiazoles . Another method involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium (II) catalyst, providing 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives, including 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid, have been found to participate in various chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of benzofused thiazole derivatives has been explored for developing alternative antioxidant and anti-inflammatory agents. These derivatives are prepared through cyclocondensation reactions, showcasing potential antioxidant activities against various reactive species. Notably, compounds exhibited distinct anti-inflammatory activity compared to standard references, highlighting the potential for new therapeutic agents (Raut et al., 2020).

Heterocyclic Compounds as Biological Agents

Azolylthioacetic acids and their derivatives have been systematized for their synthesis methods and diverse biological effects, including antioxidant, hypoglycemic, antitubercular, and antimicrobial activities. This review underscores the promising nature of new bioactive compounds among azolylthioacetic acids, demonstrating the broad spectrum of potential therapeutic applications (Chornous et al., 2016).

Applications in Anticancer Agents

Knoevenagel condensation products have been identified as a significant force in the development of biologically active molecules, including those with remarkable anticancer activity. The exploration of various pharmacophoric aldehydes and active methylenes has led to the synthesis of a library of compounds, underlining the pivotal role of this reaction in drug discovery (Tokala et al., 2022).

Antibacterial and Antimicrobial Activities

Research on thiazole derivatives emphasizes their significant antibacterial activity against various bacteria and pathogens, demonstrating the crucial role of thiazole and its derivatives in the pharmaceutical industry. These compounds have been shown to possess various pharmacological activities, including anticancer, anti-tuberculous, and anti-inflammatory effects, marking them as important candidates for future drug development (Mohanty et al., 2021).

properties

IUPAC Name

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)4-1-7-8-3-11-2-5(4)8/h1H,2-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPLJMZMWRFKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN2CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid

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